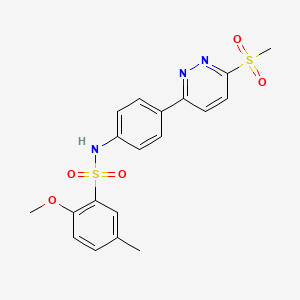
2-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . It’s an important structural motif found in numerous bioactive molecules . The compound carries a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . A multidimensional, iterative parallel synthesis effort identified a series of highly selective mGlu3 NAMs with submicromolar potency and good CNS penetration .Molecular Structure Analysis
The molecular formula of the compound is C19H18FN3O4S.Chemical Reactions Analysis
The compound was synthesized via the O - [ 11 C]methylation of phenol 24 . The compound with the best AChE activity was compound 6b ( Ki =\u20093.73\u2009±\u20090.9\u2009nM) with the p -methylphenyl group it carried and showed competitive inhibition .Physical And Chemical Properties Analysis
The compound has a molecular weight of 403.43.Applications De Recherche Scientifique
Fluorophores for Zinc(II) Detection
- Research on zinc(II) specific fluorophores has significant importance in studying intracellular Zn2+. Compounds like 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide and its analogues have been prepared and examined for their fluorescing characteristics and Zn2+ complex formation. These studies contribute to understanding the fluorescence of such fluorophores and their applications in detecting zinc ions (Kimber et al., 2001).
Cyclooxygenase-2 Inhibition
- A series of compounds, including 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, were synthesized and evaluated for their COX-2 inhibitory activities. These compounds, particularly those with fluorine substitution, show potential for developing COX-2 specific inhibitors, which are important in addressing inflammatory conditions (Pal et al., 2003).
Biotransformation Studies
- The metabolism of novel compounds like 4‐fluoro‐N‐(1‐{2‐[(propan‐2‐yl)phenoxy]ethyl}‐8‐azabicyclo[3.2.1]octan‐3‐yl)‐benzenesulfonamide, with antidepressant-like and anxiolytic properties, was studied using in vitro and in silico approaches. This research provides insights into the metabolic pathways and pharmacokinetics of new therapeutic agents (Słoczyńska et al., 2018).
Antimicrobial Activity
- New compounds like arylazopyrazole pyrimidone clubbed with a benzenesulfonamide moiety were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This kind of research contributes to the development of new antimicrobial agents in the fight against drug-resistant infections (Sarvaiya et al., 2019).
Anticancer Activity
- Synthesis and bioactivity studies on new compounds like 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides showed potential in inhibiting human carbonic anhydrase isoenzymes, crucial for further anti-tumor activity studies (Gul et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-26-15-8-6-14(7-9-15)17-10-11-19(23-22-17)27-13-12-21-28(24,25)18-5-3-2-4-16(18)20/h2-11,21H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQMDHDIMVYZAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


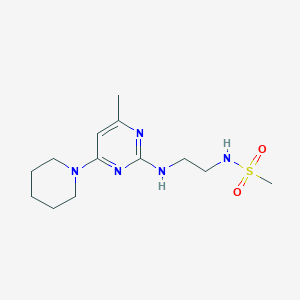


![N-(3,4-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2421459.png)
![2-(4-ethylphenyl)-7-methoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2421461.png)
![N'-[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2421462.png)
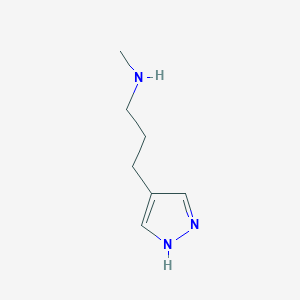
![3-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2421464.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2421468.png)
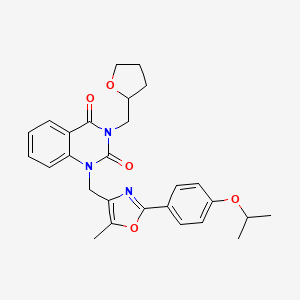
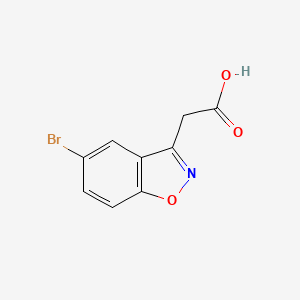
![2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B2421471.png)
